molecular formula C8H10Cl2N2 B15204309 1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride

1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride

Cat. No.: B15204309
M. Wt: 205.08 g/mol
InChI Key: GZTQLZNQOHLMAX-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2 It is characterized by the presence of a cyclopropane ring attached to a pyridine ring, which is further substituted with a chlorine atom

Preparation Methods

The synthesis of 1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Pyridine Substitution: The cyclopropane ring is then attached to the pyridine ring through a substitution reaction. This step often requires the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction.

    Chlorination: The final step involves the introduction of the chlorine atom to the pyridine ring. This can be achieved through the reaction of the intermediate compound with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial products. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

    1-(3-Chloro-4-pyridyl)cyclopropanamine hydrochloride: This compound has a similar structure but with the chlorine atom in a different position on the pyridine ring. This positional difference can lead to variations in chemical reactivity and biological activity.

    1-(4-Bromo-3-pyridyl)cyclopropanamine hydrochloride:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

1-(4-chloropyridin-3-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H9ClN2.ClH/c9-7-1-4-11-5-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H

InChI Key

GZTQLZNQOHLMAX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CN=C2)Cl)N.Cl

Origin of Product

United States

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